molecular formula C11H7F3N2S B1303353 5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol CAS No. 344282-81-1

5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol

Cat. No.: B1303353
CAS No.: 344282-81-1
M. Wt: 256.25 g/mol
InChI Key: RYJWLINXWRLRMN-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C11H7F3N2S. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with a thiol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(trifluoromethyl)benzaldehyde with thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity . This compound may also interact with enzymes involved in oxidative stress pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)pyridine-2-thiol
  • 4-(Trifluoromethyl)pyrimidine-2-thiol
  • 5-(Trifluoromethyl)phenylpyrimidine-2-thiol

Uniqueness

5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in its interactions with molecular targets .

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2S/c12-11(13,14)9-3-1-2-7(4-9)8-5-15-10(17)16-6-8/h1-6H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJWLINXWRLRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=S)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380621
Record name 5-[3-(Trifluoromethyl)phenyl]pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344282-81-1
Record name 5-[3-(Trifluoromethyl)phenyl]pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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